Spectroscopic Data for 3-Amino-2,4-dimethylpentane-2,4-diol: A Technical Guide
Spectroscopic Data for 3-Amino-2,4-dimethylpentane-2,4-diol: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-2,4-dimethylpentane-2,4-diol, a unique amino diol. While direct experimental spectra for this specific, non-commercially available compound are not readily found in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of small organic molecules.
The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from structurally analogous compounds. By understanding the influence of various functional groups on spectral readouts, we can construct a reliable spectroscopic profile for 3-Amino-2,4-dimethylpentane-2,4-diol.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 3-Amino-2,4-dimethylpentane-2,4-diol, both ¹H and ¹³C NMR will provide critical information about its structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count).
Key Predicted Resonances:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| Hydroxyl (-OH) | 1.0 - 5.0 (broad) | Singlet (broad) | 2H | The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent. These protons often exchange, leading to a broad singlet. |
| Amino (-NH₂) | 1.0 - 4.0 (broad) | Singlet (broad) | 2H | Similar to hydroxyl protons, the chemical shift of amine protons is variable and they often appear as a broad singlet due to exchange and hydrogen bonding. |
| Methine (-CH-) | ~2.5 - 3.5 | Doublet | 1H | This proton is adjacent to the amino group and a quaternary carbon, leading to a downfield shift. It will be split by the neighboring methyl protons. |
| Methyl (-CH₃) at C2 & C4 | ~1.1 - 1.3 | Singlet | 12H | The four methyl groups attached to the quaternary carbons (C2 and C4) are chemically equivalent and will appear as a single, strong singlet. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the molecule.
Key Predicted Resonances:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| Quaternary Carbons (C2 & C4) | ~70 - 80 | These carbons are bonded to hydroxyl groups and are significantly deshielded. |
| Methine Carbon (C3) | ~50 - 60 | The carbon bearing the amino group will be found in this region. |
| Methyl Carbons (-CH₃) | ~20 - 30 | The four equivalent methyl carbons will give rise to a single peak in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Step-by-Step Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-2,4-dimethylpentane-2,4-diol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH₂).
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Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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2D NMR Experiments (Optional but Recommended):
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COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for confirming the connectivity of quaternary carbons.
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Data Interpretation Workflow
Caption: Workflow for NMR data acquisition and structural elucidation.
Predicted Infrared (IR) Spectroscopic Data
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Amino-2,4-dimethylpentane-2,4-diol is expected to show characteristic absorption bands for its hydroxyl, amino, and aliphatic C-H bonds.
Key Predicted Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3600 - 3200 | O-H stretch (alcohol) & N-H stretch (amine) | Strong, Broad | This broad band is a hallmark of hydrogen-bonded O-H and N-H groups. The two signals will likely overlap. |
| 2970 - 2850 | C-H stretch (alkane) | Strong | Characteristic of the methyl and methine C-H bonds in the molecule. |
| 1650 - 1580 | N-H bend (amine) | Medium | This bending vibration is characteristic of primary amines. |
| 1470 - 1430 | C-H bend (alkane) | Medium | Bending vibrations of the methyl and methine groups. |
| 1150 - 1050 | C-O stretch (alcohol) | Strong | The C-O single bond stretch is a strong and reliable indicator of an alcohol functional group. |
| 1100 - 1000 | C-N stretch (amine) | Medium to Weak | The C-N stretching vibration is typically less intense than the C-O stretch. |
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
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Sample Preparation:
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Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
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Solid (KBr Pellet): If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
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Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is a common and convenient method.
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Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the empty sample holder (or clean ATR crystal).
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Record the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
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Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Key Predicted Ions:
| m/z (mass-to-charge ratio) | Proposed Ion | Rationale |
| [M+H]⁺ | C₇H₁₈NO₂⁺ | The protonated molecular ion is expected to be observed, especially with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| [M-H₂O]⁺ | C₇H₁₅N⁺ | Loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols. |
| [M-NH₃]⁺ | C₇H₁₄O₂⁺ | Loss of ammonia from the molecular ion is a characteristic fragmentation for primary amines. |
| Various smaller fragments | Fragmentation of the carbon skeleton will lead to a series of smaller ions. For example, cleavage adjacent to the amino or hydroxyl groups is common. |
Experimental Protocol for MS Data Acquisition
Step-by-Step Methodology:
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Ionization Method:
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Electrospray Ionization (ESI): Ideal for polar molecules like amino diols. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
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Electron Ionization (EI): A higher-energy technique that will cause more extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.
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Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition of the ions.
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Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
